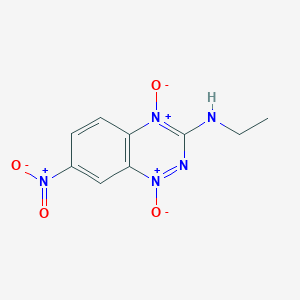

(3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol

Description

The compound "(3E)-3-(Ethylimino)-7-nitro-1-oxo-1λ⁵,2,4-benzotriazin-4(3H)-ol" is a heterocyclic molecule featuring a benzotriazin core modified with a nitro group (at position 7), an oxo group (at position 1), and an ethylimino substituent (at position 3). Its structure combines electron-withdrawing (nitro, oxo) and lipophilic (ethylimino) groups, which may influence reactivity, stability, and biological interactions.

Properties

CAS No. |

921933-59-7 |

|---|---|

Molecular Formula |

C9H9N5O4 |

Molecular Weight |

251.20 g/mol |

IUPAC Name |

N-ethyl-7-nitro-1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine |

InChI |

InChI=1S/C9H9N5O4/c1-2-10-9-11-13(16)8-5-6(14(17)18)3-4-7(8)12(9)15/h3-5H,2H2,1H3,(H,10,11) |

InChI Key |

YJCBBPGLWXLGKS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=[N+](C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=N1)[O-])[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of (3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzotriazinone Core: The initial step involves the synthesis of the benzotriazinone core through a cyclization reaction of appropriate precursors.

Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using reagents such as nitric acid or a mixture of nitric and sulfuric acids.

Addition of the Ethylimino Group: The ethylimino group is added through a condensation reaction with an appropriate ethylamine derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

(3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or ethylimino groups are replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions.

Scientific Research Applications

(3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the ethylimino group may interact with cellular proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Tirapazamine (1,2,4-Benzotriazin-3-amine 1,4-dioxide)

- Core Structure : Benzotriazin with amine and dioxide groups.

- Key Differences: Tirapazamine lacks the nitro and ethylimino substituents but includes two oxide groups at positions 1 and 3. These oxides contribute to its role as a hypoxia-activated cytotoxin, generating free radicals under low-oxygen conditions .

- Molecular Weight : 178.15 g/mol (C₇H₆N₄O₂).

- Activity : Clinically studied for anticancer applications due to selective toxicity in hypoxic tumor microenvironments.

Quinazolin-4(3H)-one Derivatives (e.g., Compound 142)

- Core Structure : Quinazolin-4(3H)-one (a fused benzene-pyrimidine system).

- Key Differences: The quinazoline core differs from benzotriazin, but both share nitrogen-rich heterocyclic frameworks. Compound 142 features a purine-amino-benzamide substituent, which enhances steric bulk compared to the target compound’s simpler ethylimino group .

- Activity : Quinazoline derivatives are often kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent mechanisms compared to benzotriazin-based compounds.

Piperazine Derivatives (e.g., LP, 2HP)

- Core Structure: Piperazine with ketone or phenolic substituents.

- Key Differences : These compounds lack the benzotriazin backbone but share nitrogen-rich motifs. For example, LP incorporates a pyridine moiety, which may enhance metal-binding capacity .

- Synthesis : Prepared via reactions of 2-(piperazin-1-yl)ethanamine with ketones, contrasting with the likely cyclization methods for benzotriazins .

Key Observations :

- The ethylimino group could increase lipophilicity, affecting membrane permeability relative to polar derivatives like Tirapazamine.

Notes

- Limited direct data on the target compound necessitated extrapolation from structural analogs.

- Molecular weight and synthetic routes are inferred due to incomplete evidence.

- Biological activity comparisons are speculative and require experimental validation.

Biological Activity

The compound (3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol is a member of the benzotriazine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₉H₈N₄O₃, with a molecular weight of approximately 232.23 g/mol. The structural features include a nitro group, an ethylimino substituent, and a benzotriazine core, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Benzotriazine derivatives have been reported to exhibit significant antimicrobial properties. A study evaluated various derivatives against Escherichia coli, Staphylococcus aureus, and Salmonella spp. The results indicated that compounds similar to (3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol showed effective inhibitory zones against E. coli, while being less effective against the other two bacteria.

| Compound | Target Bacteria | Inhibitory Zone (cm) |

|---|---|---|

| Compound A | E. coli | 1.0 |

| Compound B | Staphylococcus aureus | Inactive |

| Compound C | Salmonella spp. | Inactive |

Anticancer Activity

The anticancer activity of benzotriazine derivatives was assessed using the human liver carcinoma cell line (HepG2). Compounds derived from the benzotriazine structure demonstrated potent cytotoxic effects, with some showing IC₅₀ values significantly lower than the standard drug doxorubicin.

| Compound | IC₅₀ (μM) | Comparison to Doxorubicin (IC₅₀ = 2.06 μM) |

|---|---|---|

| Compound 1 | 6.525 | More active |

| Compound 2 | 10.97 | More active |

| Doxorubicin | 2.06 | Standard |

The biological activity of (3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol is believed to involve nucleophilic attack by intracellular thiols at specific positions on the benzotriazine ring. This interaction may lead to the formation of reactive intermediates that exert antimicrobial and anticancer effects.

Case Studies

A recent study synthesized several derivatives based on the benzotriazine scaffold and evaluated their biological activities. The most promising candidates were those with modifications at the nitro and ethylimino positions, which exhibited enhanced binding affinities towards target receptors involved in bacterial growth and cancer cell proliferation.

Example Study Findings

In vitro tests revealed that compounds with structural modifications similar to (3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol showed:

- Strong binding affinity towards the E. coli Fab-H receptor.

- Significant cytotoxicity against HepG2 cells with low IC₅₀ values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.